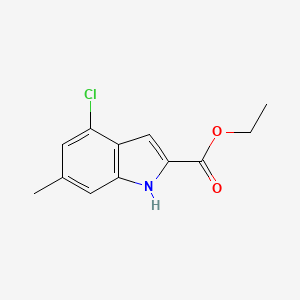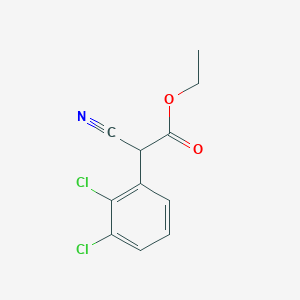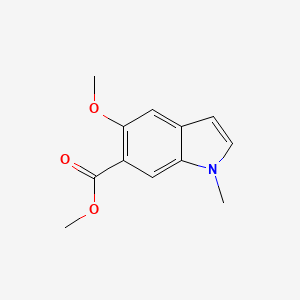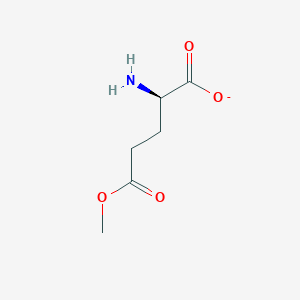![molecular formula C13H13BrN2O4 B13906193 Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)
Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C13H13BrN2O4. It is a derivative of pyrazolo[1,5-a]pyridine, a fused heterocyclic system that contains both pyrazole and pyridine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the bromination of pyrazolo[1,5-a]pyridine followed by esterification. One common method starts with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is iodized by N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . The final step involves the esterification of the intermediate with diethyl oxalate under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Applications De Recherche Scientifique
Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Material Science: Due to its unique structural properties, the compound is investigated for use in the development of new materials with specific photophysical properties.
Biological Research: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved in these interactions are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate: A similar compound without the bromine atom, used in similar applications.
5-Bromopyrazolo[1,5-a]pyridine: A simpler derivative that lacks the ester groups, used as an intermediate in organic synthesis.
Diethyl 5-ethylpyridine-2,3-dicarboxylate: Another derivative with an ethyl group instead of a bromine atom, used in various chemical reactions.
Uniqueness
Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is unique due to the presence of both bromine and ester groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable scaffold for the development of new compounds with diverse applications .
Propriétés
Formule moléculaire |
C13H13BrN2O4 |
|---|---|
Poids moléculaire |
341.16 g/mol |
Nom IUPAC |
diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C13H13BrN2O4/c1-3-19-12(17)10-9-7-8(14)5-6-16(9)15-11(10)13(18)20-4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
GWJDVOKJADMCJL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=C(C=CN2N=C1C(=O)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)




![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)

